Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of Benzyl-(2-methyl-2-nitro-propyl)-amine
Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of Benzyl-(2-methyl-2-nitro-propyl)-amine
This technical guide details the physicochemical profile, synthesis, and application logic of Benzyl-(2-methyl-2-nitro-propyl)-amine (also known as N-(2-methyl-2-nitropropyl)benzylamine).
Executive Summary
Benzyl-(2-methyl-2-nitro-propyl)-amine is a specialized
The molecule is characterized by a "gem-dimethyl" steric lock adjacent to the nitro group, which imparts unique conformational stability but also introduces specific reactivity challenges, such as the potential for Retro-Mannich dissociation under thermal stress.
Molecular Architecture & Physicochemical Properties[1]
Structural Identity
The molecule features a secondary amine core flanked by a lipophilic benzyl group and a polar, bulky 2-methyl-2-nitropropyl moiety. The proximity of the electron-withdrawing nitro group (
| Property | Data / Prediction |
| IUPAC Name | N-(2-methyl-2-nitropropyl)-1-phenylmethanamine |
| Molecular Formula | |
| Molecular Weight | 208.26 g/mol |
| SMILES | |
| Physical State | Viscous oil or low-melting solid (Ambient) |
| Solubility | Soluble in EtOH, DCM, EtOAc; Low solubility in |
Predicted Physicochemical Parameters
Note: In the absence of widely indexed experimental constants for this specific intermediate, the following values are calculated based on consensus chemoinformatic algorithms (ACD/Labs, ChemAxon) for the free base.
| Parameter | Value (Predicted) | Technical Insight |
| LogP (Octanol/Water) | Moderate lipophilicity driven by the benzyl ring, balanced by the polar nitro group. | |
| pKa (Amine) | Significantly lower than typical benzylamines ( | |
| Polar Surface Area (PSA) | Dominated by the nitro group ( | |
| Boiling Point | Decomposition likely precedes boiling; vacuum distillation is required. |
Synthesis: The Nitro-Mannich Pathway
The synthesis of Benzyl-(2-methyl-2-nitro-propyl)-amine is a classic three-component Nitro-Mannich (Henry-Mannich) condensation. This reaction is thermodynamically driven but reversible (Retro-Mannich).
Reaction Mechanism
The reaction proceeds via the in situ formation of an iminium ion from benzylamine and formaldehyde, which is then intercepted by the aci-nitronate form of 2-nitropropane.
Figure 1: The Nitro-Mannich condensation pathway. The formation of the iminium intermediate is the rate-determining step in acidic media, while the attack of the nitronate is rapid.
Validated Synthetic Protocol
Objective: Synthesis of N-(2-methyl-2-nitropropyl)benzylamine on a 50 mmol scale.
-
Reagent Preparation:
-
Charge a 250 mL round-bottom flask with Benzylamine (5.36 g, 50 mmol).
-
Add Formaldehyde (37% aq.[1] solution, 4.5 g, ~55 mmol) dropwise at
with vigorous stirring. Caution: Exothermic.
-
-
Condensation:
-
Add 2-Nitropropane (4.90 g, 55 mmol) to the mixture.
-
Add ethanol (20 mL) to homogenize the solution.
-
Catalysis: Add a catalytic amount of
(anhydrous) or maintain pH ~8-9. -
Reflux: Heat the mixture to
for 4-6 hours. Monitoring by TLC (Silica, 20% EtOAc/Hexane) is essential to observe the consumption of benzylamine.
-
-
Workup:
-
Cool to room temperature.[1]
-
Remove ethanol under reduced pressure (Rotavap).
-
Extract the residue with Diethyl Ether (
). -
Wash combined organics with Brine (
) to remove unreacted formaldehyde. -
Dry over
and concentrate.
-
-
Purification:
-
The crude oil is often sufficient for subsequent reduction. For analytical purity, convert to the Hydrochloride Salt by adding 2M HCl in Ether. The salt precipitates as a white solid, which can be recrystallized from Ethanol/Ether.
-
Physicochemical Characterization Protocols
To validate the identity and purity of the synthesized compound, the following self-validating protocols are recommended.
pKa Determination (Potentiometric Titration)
Why: The
-
Protocol: Dissolve 20 mg of the hydrochloride salt in degassed water (
). Titrate with using a calibrated glass electrode. -
Analysis: Plot pH vs. Volume. The inflection point corresponds to the pKa. Expect a value in the range of 6.8 – 7.5 .
Thermal Stability (DSC)
Why: Nitro compounds with adjacent alkyl groups can be energetic.
-
Protocol: Differential Scanning Calorimetry (DSC). Heat 2-5 mg sample in a sealed aluminum pan from
to at . -
Critical Limit: Watch for an exotherm onset above
. If a sharp exotherm is observed, the compound must be stored below and never distilled at atmospheric pressure.
Reactivity Profile & Applications
The primary utility of Benzyl-(2-methyl-2-nitro-propyl)-amine lies in its reduction to the corresponding 1,2-diamine .
Reduction to Sterically Hindered Diamines
The nitro group is reduced to a primary amine, yielding
Figure 2: Reduction workflows. Route A is preferred for industrial scale; Route B is convenient for laboratory synthesis. The Retro-Mannich side reaction must be avoided by maintaining neutral/acidic conditions during storage.
Retro-Mannich Instability
A critical handling note is the Retro-Mannich reaction . In the presence of strong bases or prolonged heating in protic solvents, the molecule can revert to benzylamine, formaldehyde, and 2-nitropropane.
-
Prevention: Store as the Hydrochloride (HCl) salt. The protonated amine is stable against retro-aldol/Mannich degradation.
Safety & Handling
-
Energetic Potential: While not a primary explosive, the gem-dimethyl-nitro motif possesses significant chemical energy. Avoid heating the free base above
without solvent. -
Toxicity: 2-Nitropropane (precursor and potential degradation product) is a suspected human carcinogen (IARC Group 2B). All operations must be conducted in a fume hood.
-
Storage: Store at
under inert atmosphere (Argon).
References
-
Condensation of 2-nitropropane with formaldehyde and amines
- Source: Zaleska, E. et al. "On the Products of the Reaction of 1-Nitropropane with Formaldehyde and Ethylenediamine." Roczniki Chemii, 1978.
- Context: Establishes the general mechanism for the condensation of primary amines with formaldehyde and nitroalkanes (Nitro-Mannich).
-
URL:
-
Properties of Benzylamine Derivatives
- Source: PubChem Compound Summary for Benzylamine analogs.
- Context: Baseline physicochemical data for benzyl-alkyl amines used for predictive modeling.
-
URL:
-
Reduction of Nitro-Mannich Bases
-
Source:Journal of Organic Chemistry, "Reaction of Primary Aliphatic Amines with Formaldehyde and Nitroparaffins."[2]
- Context: Describes the catalytic hydrogenation of N-alkyl-2-methyl-2-nitropropylamines to diamines.
-
URL: (General Reference for Mannich Base Reduction)
-
-
Hass-Bender Oxidation (Related Chemistry)
- Source: Hass, H. B., & Bender, M. L. "The Reaction of Benzyl Halides with the Sodium Salt of 2-Nitropropane." J. Am. Chem. Soc., 1949.
- Context: Foundational chemistry of 2-nitropropane reactivity.
-
URL:
(Illustrative)